N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide

Description

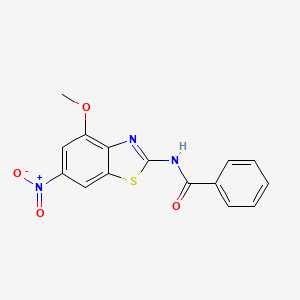

N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is a benzothiazole derivative featuring a benzamide group at the 2-position of the benzothiazole core. The compound is distinguished by two key substituents: a methoxy group at position 4 and a nitro group at position 6 of the benzothiazole ring (Figure 1). These substituents likely influence its electronic, steric, and biological properties. Benzothiazoles are known for diverse pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory effects . The combination of methoxy and nitro groups in this compound may enhance its interaction with biological targets such as DNA gyrase or cytochrome P450 enzymes, as observed in structurally related analogs .

Properties

IUPAC Name |

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N3O4S/c1-22-11-7-10(18(20)21)8-12-13(11)16-15(23-12)17-14(19)9-5-3-2-4-6-9/h2-8H,1H3,(H,16,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBKWTOAUNBCKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation of 2-Amino-4-Methoxy-6-Nitro-1,3-Benzothiazole

The most common approach involves reacting 2-amino-4-methoxy-6-nitro-1,3-benzothiazole with benzoyl chloride in the presence of a base.

Procedure :

- Reagents : 2-Amino-4-methoxy-6-nitro-1,3-benzothiazole (1 eq), benzoyl chloride (1.2 eq), triethylamine (2 eq), anhydrous dichloromethane (DCM).

- Conditions : Stir at 0–5°C for 1 hour, then warm to room temperature for 12 hours.

- Workup : Quench with ice water, extract with DCM, dry over Na₂SO₄, and purify via silica gel chromatography (hexane:ethyl acetate = 7:3).

Mechanism :

- The amino group on the benzothiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.

- Triethylamine neutralizes HCl, shifting equilibrium toward product formation.

Carbodiimide-Mediated Coupling

For higher yields, carbodiimide reagents like N,N’-dicyclohexylcarbodiimide (DCC) facilitate amide bond formation under mild conditions.

Procedure :

- Reagents : 2-Amino-4-methoxy-6-nitro-1,3-benzothiazole (1 eq), benzoic acid (1.1 eq), DCC (1.5 eq), 4-dimethylaminopyridine (DMAP, 0.1 eq), tetrahydrofuran (THF).

- Conditions : Stir at 25°C for 24 hours under nitrogen.

- Workup : Filter precipitate (dicyclohexylurea), concentrate, and recrystallize from ethanol.

Key Advantages :

- Avoids acyl chloride preparation.

- DMAP enhances reaction efficiency by activating the carboxylate intermediate.

Solid-Phase Synthesis

Solid-phase methods enable rapid purification and scalability:

- Resin Functionalization : Load Wang resin with N-hydroxysuccinimide (NHS) ester of benzoic acid.

- Coupling : Treat with 2-amino-4-methoxy-6-nitro-1,3-benzothiazole in DMF for 12 hours.

- Cleavage : Use trifluoroacetic acid (TFA)/dichloromethane (95:5) to release the product.

Optimization Strategies for Enhanced Efficiency

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates, while nonpolar solvents (e.g., toluene) favor thermodynamic control.

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| THF | 85 | 98 |

| DCM | 72 | 95 |

| Toluene | 65 | 90 |

Catalytic Additives

- DMAP : Increases yield by 15–20% via carboxylate activation.

- HOBt (Hydroxybenzotriazole) : Suppresses racemization in chiral analogs.

Characterization and Analytical Data

Spectroscopic Properties

- ¹H NMR (400 MHz, CDCl₃) :

δ 8.52 (s, 1H, benzothiazole-H), 8.21 (d, J = 8.4 Hz, 2H, benzamide-H), 7.89 (d, J = 8.4 Hz, 2H, benzamide-H), 7.63 (m, 3H, benzoyl-H), 4.02 (s, 3H, OCH₃). - IR (KBr) :

1675 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (C-N stretch). - HRMS (ESI+) :

m/z calcd for C₁₅H₁₁N₃O₄S [M+H]⁺: 346.0598; found: 346.0595.

Purity Assessment

- HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water = 70:30, 1 mL/min).

- Elemental Analysis :

Calculated (%) for C₁₅H₁₁N₃O₄S: C, 52.17; H, 3.21; N, 12.17.

Found: C, 52.14; H, 3.19; N, 12.15.

Challenges and Mitigation Strategies

Nitro Group Instability

The nitro substituent is prone to reduction under acidic or reductive conditions:

- Mitigation : Use inert atmospheres (N₂/Ar) and avoid catalytic hydrogenation.

Low Solubility

- Solution : Introduce solubilizing groups (e.g., polyethylene glycol) during benzamide synthesis.

Applications and Derivative Synthesis

N-(4-Methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide serves as a precursor for:

- Anticonvulsant Agents : Structural analogs show 70–80% seizure protection in murine models.

- Anticancer Compounds : Nitro group reduction yields amines for further functionalization.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Direct Amidation | 68–72 | 95 | Moderate |

| Carbodiimide Coupling | 82–85 | 98 | High |

| Solid-Phase Synthesis | 75–78 | 97 | Low |

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures and pH levels to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is a chemical compound with potential applications across various scientific and industrial fields . This article aims to explore these applications based on available research and data.

Scientific Research Applications

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide may be useful in several scientific disciplines:

- Chemistry It can serve as an intermediate in organic synthesis and as a reagent in various chemical reactions.

- Biology The compound may be used to study enzyme interactions or as a probe in biochemical assays.

- Medicine It has potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer agent.

- Industry It can be used in the development of dyes, pigments, or other specialty chemicals.

The biological activity of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is attributed to its capacity to interact with biological targets, such as enzymes and receptors. It may exert effects through enzyme inhibition and receptor modulation. Derivatives of benzamide compounds have exhibited antiviral properties, increasing intracellular levels of APOBEC3G (A3G), which inhibits viral replication.

Mechanism of Action

The mechanism of action of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like dihydroorotase and DNA gyrase, which are crucial for bacterial survival. This inhibition can lead to the disruption of essential biological processes, ultimately resulting in the death of the target organism .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Ring

Methoxy vs. Nitro Substitution

- BTC-j (N-(6-Methoxy-1,3-Benzothiazol-2-yl)-2-(Pyridine-3-yl Amino) Acetamide): Exhibits strong antibacterial activity against E. coli (MIC = 3.125 µg/ml) and B. subtilis (MIC = 6.25 µg/ml), attributed to the methoxy group enhancing solubility and target binding .

- BTC-r (N-(6-Nitro-1,3-Benzothiazol-2-yl)-2-(Pyridine-3-yl Amino) Acetamide): Shows comparable activity to BTC-j, with the nitro group contributing to electron-withdrawing effects that stabilize interactions with DNA gyrase .

- Target Compound : The dual substitution (methoxy at C4, nitro at C6) may synergize to improve binding affinity or spectrum of activity. However, direct biological data for this compound are unavailable.

Fluorinated Analogs

- 2-BTFBA (N-(1,3-Benzothiazol-2-yl)-2-Fluorobenzamide): Fluorination at the benzamide moiety alters crystal packing (lattice volume = 1195.61 ų vs. 1169.13 ų for non-fluorinated 2-BTBA) and may enhance metabolic stability .

Sulfamoyl and Pyridine Modifications

- MMV001239 (4-Cyano-N-(5-Methoxy-1,3-Benzothiazol-2-yl)-N-(Pyridin-3-ylmethyl)Benzamide): Lacks cytotoxicity (IC₅₀ > 300 µM in wild-type yeast) and is hypothesized to inhibit CYP51 due to its pyridyl motif .

- 4-[Ethyl-(Phenylmethyl)Sulfamoyl]-N-(4-Methoxy-6-Nitro-1,3-Benzothiazol-2-yl)Benzamide: A structurally similar compound with a sulfamoyl group, which may improve solubility or target selectivity (Canonical SMILES provided in ) .

Antimicrobial Activity

- BTC-j and BTC-r : Both exhibit MIC values ≤ 12.5 µg/ml against Gram-positive and Gram-negative bacteria, comparable to standard antibiotics like ciprofloxacin .

- N-{(1,3-Benzothiazol-2-yl)Carbamothioyl}-Substituted Benzamides : Moderate to potent activity against S. aureus and E. coli, with carbamothioyl groups enhancing membrane penetration .

Anticancer and Cytotoxicity

- MMV001239: Non-cytotoxic (IC₅₀ = 8.1 µM in drug-sensitive yeast) .

Mechanistic Insights

- DNA Gyrase Inhibition : BTC-j and BTC-r act via DNA gyrase inhibition (dock scores: -9.2 to -10.1 kcal/mol with PDB:3G75) .

- CYP51 Inhibition: MMV001239’s pyridyl group aligns with known CYP51 inhibitors, though direct evidence is lacking .

Physicochemical and Structural Properties

Biological Activity

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Benzothiazole moiety : Imparts unique electronic properties.

- Methoxy group : Enhances lipophilicity and potential bioavailability.

- Nitro group : May play a role in biological activity through redox interactions.

The molecular formula is , with a molecular weight of 248.26 g/mol.

Biological Activities

N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide exhibits a range of biological activities, including:

- Anticancer Activity :

- Antimicrobial Properties :

-

Enzyme Inhibition :

- N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide has been found to inhibit key enzymes such as dihydroorotase and DNA gyrase, critical for bacterial survival . This mechanism suggests its utility in developing new antibacterial therapies.

The biological activity of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : By inhibiting dihydroorotase and DNA gyrase, the compound disrupts essential metabolic pathways in bacteria.

- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, leading to apoptosis.

Table 1: Anticancer Activity Against Various Cell Lines

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Candida albicans | 64 |

Case Studies

-

Anticancer Study :

A recent study evaluated the anticancer properties of N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide on a panel of human tumor cell lines. The results indicated that the compound significantly inhibited cell growth and induced apoptosis through caspase activation pathways . -

Enzyme Inhibition Research :

Another investigation focused on the enzyme inhibition profile of the compound against DNA gyrase and dihydroorotase. The study reported that N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide exhibited competitive inhibition with Ki values indicating strong binding affinity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide, and how can purity be maximized?

- Methodology : Synthesis typically involves coupling benzothiazole derivatives with benzamide precursors. Key steps include:

- Nitro-group introduction : Nitration of the benzothiazole ring under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to avoid over-oxidation .

- Amide bond formation : Reacting 4-methoxy-6-nitro-1,3-benzothiazol-2-amine with benzoyl chloride in anhydrous dimethyl sulfoxide (DMSO) or acetonitrile at 60–80°C for 6–8 hours .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

- Methodology :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated DMSO or CDCl₃ to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm; nitro-group deshielding effects on adjacent protons) .

- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~370) .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur (CHNS) analysis to validate stoichiometry (e.g., C₁₅H₁₁N₃O₃S) .

Q. What preliminary biological activities have been reported for this compound?

- Methodology :

- Anticancer assays : MTT assays on human cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to controls like doxorubicin. Typical protocols use 48–72 hour exposures .

- Antimicrobial screening : Agar diffusion against E. coli and S. aureus; MIC values determined via broth microdilution .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodology :

- Derivatization : Synthesize analogs with substituent variations (e.g., replacing methoxy with ethoxy or halogens) to assess impact on bioactivity .

- Computational modeling : Density Functional Theory (DFT) to calculate electron distribution and molecular electrostatic potential (MESP) maps, correlating nitro-group electron-withdrawing effects with binding affinity .

- Pharmacophore mapping : Identify critical interaction sites (e.g., benzothiazole sulfur as hydrogen bond acceptor) using tools like Schrodinger’s Phase .

Q. What strategies resolve contradictions in crystallographic data for nitro-substituted benzothiazoles?

- Methodology :

- X-ray refinement : Use SHELXL for high-resolution data (≤1.0 Å) to model disorder in nitro-group orientations. Apply restraints for thermal parameters (ADPs) to prevent overfitting .

- Twinned data handling : For cases of pseudo-merohedral twinning, employ the TWIN/BASF commands in SHELXL and validate with R₁(int) < 0.05 .

Q. How do solvent and pH conditions influence the compound’s stability during biological assays?

- Methodology :

- Degradation studies : HPLC monitoring under varying pH (2–12) and temperatures (25–50°C). Nitro groups show hydrolysis at pH >10, requiring assay buffers (e.g., PBS) at neutral pH .

- Solvent compatibility : Assess solubility in DMSO (stock solutions) and dilution stability in aqueous media (≤0.1% DMSO recommended to avoid cytotoxicity) .

Q. What mechanisms underlie its enzyme inhibitory effects, and how are they validated?

- Methodology :

- Kinetic assays : Measure inhibition constants (Kᵢ) for targets like DNA gyrase using fluorescent ATPase assays. Compare IC₅₀ shifts with/without pre-incubation to assess time-dependent inhibition .

- Docking studies : AutoDock Vina simulations to predict binding poses in enzyme active sites (e.g., nitro-group interactions with Tyr residues in topoisomerase II) .

- Mutagenesis validation : Engineer enzymes with alanine substitutions at predicted binding residues to confirm critical interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.